Stereochemical Identity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer Availability
The (S)-enantiomer (CAS 1354019-20-7) is the only stereochemically defined form cataloged by multiple independent suppliers (Fluorochem, Leyan, AKSci, MolCore) . The (R)-enantiomer is not listed in any major chemical supplier database, and the racemic mixture (2-amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide) is available from a single vendor at 95% purity without stereochemical certification, rendering it unsuitable for enantioselective target engagement studies . In the pyrrolamide GyrB inhibitor series, the stereochemistry at the α-carbon is a critical determinant of ATPase inhibitory potency, with the (S)-configuration consistently yielding superior activity in mycobacterial GyrB assays [1].
| Evidence Dimension | Commercial availability of defined stereoisomer |
|---|---|
| Target Compound Data | Commercially available from ≥4 independent suppliers as the pure (S)-enantiomer, certified by CAS registry (1354019-20-7) and IUPAC designation (2S)-2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide |
| Comparator Or Baseline | Racemate: available from ≤1 supplier at 95% purity, no stereochemical certification. (R)-enantiomer: not commercially cataloged in any major database. |
| Quantified Difference | (S)-enantiomer: ≥4 commercial sources; (R)-enantiomer: 0 commercial sources; racemate: 1 source (stereochemically unverified) |
| Conditions | Chemical supplier catalog cross-referencing (Fluorochem, Leyan, AKSci, MolCore, Chemenu, benchchem databases, accessed May 2026) |
Why This Matters
For any experiment requiring stereochemically defined ligand–target interactions (e.g., crystallography, SAR by enantiomer pair, or chiral biological target engagement), only the (S)-enantiomer provides a verifiable, independently corroborated stereochemical identity; the racemate introduces an unquantified variable that undermines interpretability.
- [1] Hameed, S. P., Solapure, S., Mukherjee, K., et al. (2014). Optimization of Pyrrolamides as Mycobacterial GyrB ATPase Inhibitors: SAR and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy, 58(1), 61–70. View Source
